

Mass Spectrum Analysis for the Validation of 2-Ethyl-4-Methylthiophene

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Compound of Interest

Compound Name: 2-Ethyl-4-methylthiophene

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrum of **2-ethyl-4-methylthiophene** against other commercially available thiophene derivatives. The data presented herein is intended to support researchers in the validation and identification of this compound through mass spectrometry.

Quantitative Data Summary

The following table summarizes the key mass spectral data for **2-ethyl-4-methylthiophene** and selected alternative thiophene compounds. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The molecular ion (M+) peak and the most abundant fragment peaks (base peaks) are presented for comparative analysis.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
2-Ethyl-4- methylthioph ene	C7H10S	126.22	126	111	97, 71, 45
2- Methylthioph ene[1]	C₅H ₆ S	98.17	98	97	83, 59, 45
3- Methylthioph ene[2]	C₅H ₆ S	98.17	98	97	83, 59, 45
2- Nitrothiophen e[3]	C4H3NO2S	129.14	129	129	83, 71, 45
2- Thiophenethi ol, TMS derivative	C7H12S2Si	188.39	188	173	115, 73, 45

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standardized procedure for the analysis of **2-ethyl-4-methylthiophene** and similar volatile aromatic compounds.

1. Sample Preparation:

- Accurately weigh 1 mg of the thiophene derivative and dissolve it in 1 mL of high-purity dichloromethane to prepare a 1 mg/mL stock solution.
- Perform serial dilutions of the stock solution with dichloromethane to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 μg/mL).



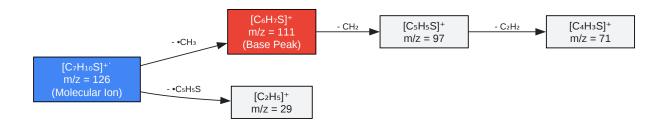
- For unknown samples, dissolve a known quantity in dichloromethane to achieve a concentration within the calibration range.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 μL.
- Injector Temperature: 250°C.
- · Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40-300 amu.
- Solvent Delay: 3 minutes.
- 3. Data Analysis:



- Identify the peak corresponding to the target analyte based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
- Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from the working standards.

Fragmentation Pathway of 2-Ethyl-4-Methylthiophene

The mass spectrum of **2-ethyl-4-methylthiophene** is characterized by a distinct fragmentation pattern that can be used for its unequivocal identification. The primary fragmentation pathways are illustrated in the diagram below. The molecular ion (m/z 126) readily undergoes benzylic cleavage, which is a common fragmentation mechanism for alkyl-substituted aromatic rings. This involves the loss of a methyl radical (•CH₃) to form a stable thiophenylmethylium cation (m/z 111), which is typically the base peak.



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Fragmentation pathway of **2-ethyl-4-methylthiophene**.

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